molecular formula C22H26BrNO5 B3529771 dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3529771
M. Wt: 464.3 g/mol
InChI Key: BDPONALXRNDRNQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the pyridine ring, bromo group, methoxy group, and carboxylate ester groups would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylate esters would likely make it somewhat polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules like proteins or nucleic acids. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on things like improving its efficacy, reducing side effects, or finding new applications .

Properties

IUPAC Name

dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrNO5/c1-27-19-10-9-14(11-18(19)23)20-16(21(25)28-2)12-24(13-17(20)22(26)29-3)15-7-5-4-6-8-15/h9-13,15,20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPONALXRNDRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-cyclohexyl-1,4-dihydro-3,5-pyridinedicarboxylate

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